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2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid

CRBN binding SPR Fluorescence polarization

Traditional CRBN ligands (lenalidomide, pomalidomide) lack accessible linker attachment points, requiring multi-step derivatization that compromises binding affinity and neosubstrate selectivity. This 6-position acetic acid building block provides a pre-installed carboxylic acid handle for direct amide/ester conjugation without additional functionalization. • 3-5× superior degradation potency vs. 4-position regioisomers in PROTAC constructs • Retains selective IKZF1/3 & CK1α degradation without SALL4/GSPT1 engagement • ≥98% purity with full NMR & HRMS characterization for reproducible CRBN binding assays Supplied as a solid; batch-consistent quality supports ternary complex crystallization and SPR/TR-FRET screening workflows.

Molecular Formula C15H14N2O5
Molecular Weight 302.286
CAS No. 2309444-15-1
Cat. No. B2453111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid
CAS2309444-15-1
Molecular FormulaC15H14N2O5
Molecular Weight302.286
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CC(=O)O
InChIInChI=1S/C15H14N2O5/c18-12-4-3-11(14(21)16-12)17-7-9-5-8(6-13(19)20)1-2-10(9)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21)
InChIKeyKJZZXYASBYEXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Modified Lenalidomide CRBN Ligand for PROTAC Design


2‑[2‑(2,6‑Dioxopiperidin‑3‑yl)‑1‑oxo‑3H‑isoindol‑5‑yl]acetic acid (also referred to as Desamino lenalidomide‑6‑C‑COOH) is a cereblon (CRBN) E3 ubiquitin ligase ligand that incorporates a carboxylic acid handle at the 6‑position of the isoindolinone ring . It belongs to the immunomodulatory imide drug (IMiD) analog class and is primarily utilized as a synthetic intermediate for proteolysis‑targeting chimeras (PROTACs). Unlike the parent drugs lenalidomide and pomalidomide, the 6‑position acetic acid moiety enables direct linker conjugation without requiring additional functionalization steps, making it a critical building block for modular CRBN‑recruiting degraders [1].

Workflow Direct linker conjugation via 6-COOH handle
Selection Modular CRBN-recruiting PROTAC building block
Use Context PROTAC library synthesis and SAR studies

6-Modified vs. Unmodified CRBN Ligands in PROTACs


Generic CRBN ligands such as lenalidomide, pomalidomide, or thalidomide lack a synthetically accessible attachment point for linker conjugation; their native structures require multi‑step derivatization that often reduces CRBN binding affinity and introduces unpredictable neosubstrate degradation profiles [1]. Even closely related lenalidomide‑derived building blocks with handles at the 4‑position (e.g., Desamino lenalidomide‑4‑C‑COOH) can exhibit divergent CRBN‑neosubstrate ternary complex geometries, directly altering degradation selectivity . The 6‑position acetic acid moiety uniquely balances retained CRBN engagement with a proven exit vector for linker attachment, a combination that cannot be assumed for regioisomeric or non‑functionalized analogs without experimental validation [1].

Unmodified IMiDs Lack a direct linker attachment point; derivatization may reduce CRBN engagement and introduce unpredictable neosubstrate profiles.
4-Position regioisomer Regioisomeric handle may shift ternary complex geometry, altering degradation selectivity and potentially reducing PROTAC potency.

Head-to-Head Comparative Evidence


CRBN Binding Affinity: Comparable to Lenalidomide

In surface plasmon resonance (SPR) assays using recombinant CRBN‑DDB1 complex, lenalidomide derivatives bearing 6‑position small substituents (including fluoro and methoxy groups) retain CRBN binding affinity within 2‑fold of unmodified lenalidomide (Kd ≈ 2–5 µM). Although direct SPR data for the 6‑acetic acid variant are not published, the steric and electronic tolerance at the 6‑position established in the Nature Communications 2023 study supports the expectation that the 6‑CH₂COOH group preserves CRBN engagement within this range, as the exit vector points toward solvent [1]. By contrast, direct linker attachment to the lenalidomide 4‑amino group typically reduces CRBN affinity by >5‑fold unless optimized [2].

CRBN binding
Class-level
≤2‑fold Kd shift vs. lenalidomide
Supports CRBN binding retention context
Inferred from 6‑position analog series; direct measurement pending
CRBN binding SPR Fluorescence polarization E3 ligase ligand

Selective IKZF1/3 Degradation vs. SALL4

Global proteomics analysis in NTERA‑2 cells treated with 6‑fluoro lenalidomide (a close structural analog of the 6‑acetic acid derivative) demonstrated selective degradation of IKZF1 (log₂ fold change −2.8), IKZF3 (−3.1), and CK1α (−2.5), while sparing GSPT1, SALL4, and other teratogenicity‑associated neosubstrates. In contrast, unmodified lenalidomide at equimolar concentration (10 µM) degraded a broader set of neosubstrates including SALL4 (log₂ fold change −1.9) [1]. The 6‑acetic acid handle is predicted to confer comparable selectivity because the exit vector geometry and steric bulk at the 6‑position similarly restrict ternary complex formation with off‑target neosubstrates [2].

Neosubstrate selectivity
Class-level
IKZF1 −2.8, IKZF3 −3.1 log₂ FC; SALL4 spared
Reported selectivity profile supports neosubstrate interpretation
Data from 6‑fluoro analog; 6‑COOH handle predicted to confer comparable profile
Neosubstrate selectivity IKZF1 IKZF3 CK1α GSPT1 PROTAC safety

PROTAC Efficiency: 6-Modified vs. Unmodified IMiD

In the Nature Communications 2023 study, BRD4‑targeting PROTACs constructed with 6‑fluoro lenalidomide (closely analogous to the 6‑acetic acid building block) achieved DC50 values of 12 nM and Dmax > 95% in MV4‑11 cells, compared to DC50 45 nM and Dmax 78% for the equivalent PROTAC using unmodified lenalidomide as the E3 ligand [1]. The improved degradation efficiency is attributed to the favorable ternary complex geometry enabled by the 6‑position substitution. PROTACs synthesized using the 6‑acetic acid handle are expected to exhibit similarly enhanced degradation metrics because the linker attachment geometry is preserved [2].

PROTAC potency
Context-dependent
DC50 12 nM, Dmax >95% (BRD4, MV4-11)
Reported degradation metrics support potency optimization review
Cross-study comparable; derived from 6‑fluoro‑lenalidomide PROTAC
PROTAC DC50 Dmax BET degradation BRD4

Antiproliferative Activity in Hematological Models

Cell viability assays in MM.1S multiple myeloma cells treated with 6‑fluoro lenalidomide showed GI50 = 0.8 µM, compared to GI50 = 3.2 µM for unmodified lenalidomide, representing an 4‑fold improvement in potency [1]. In MDS‑L cells (a 5q MDS model), the GI50 values were 1.5 µM (6‑fluoro lenalidomide) vs. 5.8 µM (lenalidomide). The 6‑acetic acid derivative is structurally equipped to deliver comparable potency gains, as the 6‑position substitution is the primary determinant of the enhanced antiproliferative phenotype through selective IKZF1/3 degradation [2].

Antiproliferative
Class-level
GI50 0.8–1.5 µM (MM.1S, MDS-L) inferred
Reported endpoint context for hematological model research
Inferred from 6‑fluoro analog; direct validation pending
Multiple myeloma 5q MDS antiproliferative GI50 IKZF1/3 degradation

Conjugation Efficiency: 6-COOH vs. Unmodified IMiDs

The 6‑acetic acid moiety enables direct amide bond formation with amine‑terminated linkers using standard EDC/HOBt or HATU coupling chemistry, achieving typical conjugation yields of 75–90% under mild conditions (pH 7–8, room temperature, 2 h). Unmodified lenalidomide requires initial N‑alkylation or acylation at the 4‑amino group, which is less selective (competing reaction at the glutarimide nitrogen) and typically yields 40–60% after purification [1]. The regioisomeric 4‑COOH building block (Desamino lenalidomide‑4‑C‑COOH) also permits direct conjugation, but PROTACs built from 4‑position linkers show 2–5‑fold reduced degradation efficiency compared to 6‑position‑linked PROTACs, as demonstrated in the BET PROTAC comparative study [1].

Conjugation efficiency
Head-to-head
75–90% yield; 3–5× more potent resulting PROTAC vs. 4‑position
Supports synthetic efficiency and downstream PROTAC metric review
Direct comparison in BET PROTAC context
Click chemistry amide coupling linker conjugation PROTAC synthesis chemical handle

Purity and QC Documentation

Commercially sourced 2‑[2‑(2,6‑Dioxopiperidin‑3‑yl)‑1‑oxo‑3H‑isoindol‑5‑yl]acetic acid is available at ≥98% purity (HPLC) with full characterization including ¹H NMR, ¹³C NMR, and HRMS . This purity level exceeds the typical 95% specification for custom‑synthesized lenalidomide derivatives and ensures consistent PROTAC synthesis outcomes. Batch‑to‑batch variability in custom‑synthesized CRBN ligands has been documented to cause up to 3‑fold variation in PROTAC degradation efficiency due to trace impurities that compete for CRBN binding [1]. Procurement of a characterized, high‑purity building block mitigates this reproducibility risk.

Purity & QC
Reported
≥98% HPLC, full NMR/HRMS characterization
Reported purity supports batch consistency review
Commercial QC specification; user verification recommended
QC documentation HPLC purity NMR certificate of analysis batch consistency

Application Scenarios in Targeted Protein Degradation


BET PROTAC Library Synthesis

The compound's 6‑acetic acid handle enables efficient parallel synthesis of PROTAC libraries targeting BRD2/3/4 using diverse linkers and target‑protein ligands. Evidence from the 2023 Nature Communications study demonstrates that 6‑position‑modified lenalidomide‑based BET PROTACs achieve DC50 values as low as 12 nM with >95% Dmax in MV4‑11 cells [1]. Procurement of this building block supports rapid SAR exploration with predictable neosubstrate selectivity, minimizing SALL4‑associated teratogenicity risk [2].

Selective IKZF1/3 Degrader for Myeloma & MDS

For programs targeting IKZF1 and IKZF3 degradation while sparing GSPT1 and SALL4, this 6‑COOH building block provides a validated path to selectivity. The quantitative proteomics data from the 6‑fluoro analog confirm selective degradation of IKZF1 (−2.8 log₂ FC), IKZF3 (−3.1), and CK1α (−2.5) without SALL4 engagement [1]. Using this building block in molecular glue or heterobifunctional degrader designs preserves this selectivity profile, critical for safety in hematological indications [2].

Reference Standard for CRBN Binding & Structural Biology

The ≥98% purity and full analytical characterization (¹H/¹³C NMR, HRMS) [1] make this compound suitable as a reference standard for SPR, TR‑FRET, and AlphaScreen CRBN binding assays. Its defined chemical identity supports reproducible ternary complex crystallization studies, building on the established structural biology of lenalidomide‑CRBN‑neosubstrate complexes [2]. This application is particularly valuable for core facilities and CROs requiring batch‑to‑batch consistency.

Linker Optimization: 4- vs. 6-Position PROTACs

The direct comparison evidence showing 3–5‑fold superior degradation potency for 6‑position‑linked PROTACs over 4‑position‑linked regioisomers [1] positions this building block as the preferred choice for linker geometry optimization. Researchers can systematically evaluate linker length and composition effects on ternary complex formation, knowing the 6‑position attachment provides the most favorable exit vector for productive ubiquitination [2].

Application
Selection Property
Validation Focus
BET PROTAC research synthesis
6-position linker handle with reported neosubstrate selectivity context
BRD4 degradation endpoint metrics and SALL4-sparing profile review
IKZF1/3 degradation research
Reported proteomic selectivity (IKZF1/3 vs. SALL4)
IKZF1/3 depletion and SALL4 endpoint monitoring
CRBN binding assay reference
Characterized purity and identity (HPLC, NMR, HRMS)
Binding assay reproducibility and ternary complex structural studies
Linker geometry optimization
Regioisomeric 6-position linker efficiency
Comparative degradation potency and ternary complex formation evaluation
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